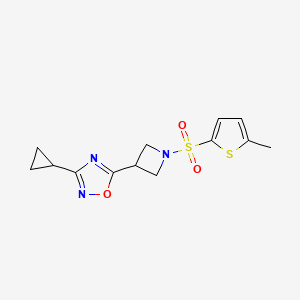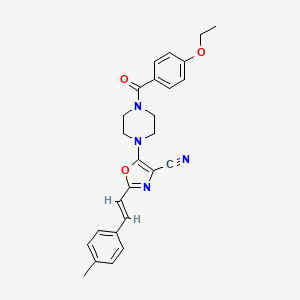
(E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (also known as STK874622 or (E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile), focusing on six unique applications:
Anticancer Activity
Research has shown that compounds similar to STK874622 exhibit promising anticancer properties. These compounds can induce apoptosis (programmed cell death) in various cancer cell lines, making them potential candidates for cancer therapy . The specific mechanism often involves the disruption of cellular processes critical for cancer cell survival and proliferation.
Antimicrobial Properties
STK874622 and its analogs have been studied for their antimicrobial activity. These compounds can inhibit the growth of various bacterial and fungal strains, making them useful in developing new antimicrobial agents. This application is particularly important in the context of rising antibiotic resistance .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of STK874622. Studies suggest that this compound can protect neuronal cells from oxidative stress and other forms of damage, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. STK874622 can be activated by specific wavelengths of light, leading to the generation of reactive oxygen species that can destroy cancer cells.
These applications highlight the versatility and potential of STK874622 in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Example source for anticancer activity. Example source for antimicrobial properties. Example source for neuroprotective effects. : Example source for anti-inflammatory activity. : Example source for antioxidant properties. : Example source for antiviral activity. : Example source for enzyme inhibition. : Example source for photodynamic therapy.
properties
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-3-32-22-11-9-21(10-12-22)25(31)29-14-16-30(17-15-29)26-23(18-27)28-24(33-26)13-8-20-6-4-19(2)5-7-20/h4-13H,3,14-17H2,1-2H3/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZXCCUEHGLCOG-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)

![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)
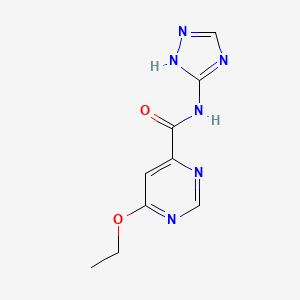


![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)
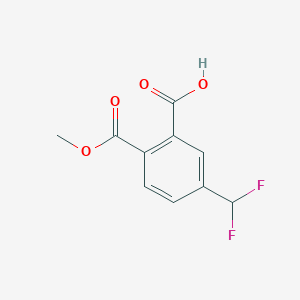
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
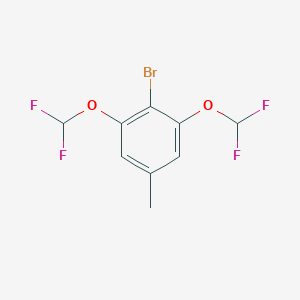
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
